molecular formula C₃₃H₅₃NO₈ B107131 Imperialine 3-beta-D-glucoside CAS No. 67968-40-5

Imperialine 3-beta-D-glucoside

Cat. No.: B107131
CAS No.: 67968-40-5
M. Wt: 591.8 g/mol
InChI Key: DHQFYEJMFMYGCV-DLJWJMOOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imperialine 3-beta-D-glucoside involves the glycosylation of Imperialine. The reaction typically requires the use of a glycosyl donor, such as a protected glucose derivative, and a glycosyl acceptor, which is Imperialine. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired glycoside .

Industrial Production Methods: The process would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Imperialine 3-beta-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imperialine 3-beta-D-glucoside has several scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: Investigated for its potential anti-tumor properties and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating multi-drug resistant cancers and other diseases.

Mechanism of Action

The mechanism of action of Imperialine 3-beta-D-glucoside involves its interaction with cellular pathways that regulate oxidative stress and apoptosis. The compound has been shown to reduce the generation of reactive oxygen species, increase the production of glutathione, and promote the expression of heme oxygenase (HO-1). This leads to the activation of the NF-erythroid factor 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its parent compound, Imperialine. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development .

Biological Activity

Imperialine 3-beta-D-glucoside is a glycoside derived from the alkaloid imperialine, primarily found in the plant Fritillaria cirrhosa. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a glucose moiety linked to the nitrogen-containing steroidal framework of imperialine. This glycosidic structure enhances its solubility and bioavailability compared to the parent alkaloid, which is crucial for its therapeutic efficacy. The compound can undergo hydrolysis under acidic or enzymatic conditions, releasing glucose and active imperialine, which may play a role in its pharmacological effects.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity : Studies suggest that this compound exhibits anti-tumor properties, particularly against multi-agent resistant tumor cells. Its mechanism may involve modulation of cellular signaling pathways that control proliferation and apoptosis .
  • Anti-inflammatory Effects : Research indicates that this compound can alleviate inflammation, potentially through the regulation of pro-inflammatory cytokines such as TNF-α and IL-6. This effect may be beneficial in conditions characterized by chronic inflammation .
  • Antitussive and Expectorant Properties : In animal models, this compound has demonstrated antitussive effects, making it a candidate for treating cough-related conditions. It may work by thinning mucus or enhancing ciliary movement in the respiratory tract .

Case Studies and Experimental Evidence

  • Antitumor Efficacy : A study quantified the content of this compound in various samples and evaluated its cytotoxic effects on cancer cell lines. The results indicated significant anti-tumor activity, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Modulation : In an experimental model of pulmonary fibrosis induced by bleomycin, total alkaloids from Fritillaria cirrhosa, including this compound, were shown to reduce inflammatory cell infiltration and improve lung function by modulating inflammatory markers .
  • Cough Suppression : In a study assessing the pharmacodynamic effects of various steroidal alkaloids from Fritillaria thunbergii, this compound was found to significantly reduce cough symptoms in treated mice compared to control groups .

Comparative Analysis with Related Compounds

CompoundStructure TypeBiological ActivityUnique Features
ImperialineAlkaloidAntioxidant, anti-inflammatoryParent compound of this compound
VerticineAlkaloidAntimicrobialStronger antimicrobial activity
DelavineAlkaloidAntioxidantLacks glycosylation
PeimisineAlkaloidAnticancerDifferent mechanism of action
This compound Glycoside Antitumor, anti-inflammatory, antitussive Enhanced solubility and bioavailability

Properties

IUPAC Name

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22+,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQFYEJMFMYGCV-DLJWJMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931753
Record name 20-Hydroxy-6-oxocevan-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67968-40-5, 143120-88-1
Record name Imperialine 3-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067968405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hupehemonoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Hydroxy-6-oxocevan-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMPERIALINE 3-.BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C55W6L69V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imperialine 3-beta-D-glucoside
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Imperialine 3-beta-D-glucoside
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Imperialine 3-beta-D-glucoside
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Imperialine 3-beta-D-glucoside
Reactant of Route 5
Imperialine 3-beta-D-glucoside
Reactant of Route 6
Imperialine 3-beta-D-glucoside

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